(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It is an aspartic acid derivative , which suggests that it may interact with biological systems in a manner similar to other aspartic acid derivatives. These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As an aspartic acid derivative, it may be involved in protein synthesis and other metabolic processes that utilize aspartic acid .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As an aspartic acid derivative, it may influence protein synthesis and other metabolic processes, potentially leading to changes in cellular function and structure .
Biochemical Analysis
Biochemical Properties
Z-ASP(OCHX)-OH plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with caspases, a family of protease enzymes involved in apoptosis . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying the mechanisms of cell death and survival.
Cellular Effects
The effects of Z-ASP(OCHX)-OH on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Z-ASP(OCHX)-OH can inhibit caspase activity, thereby preventing apoptosis in certain cell types . This inhibition can lead to changes in gene expression profiles and alterations in metabolic pathways, ultimately affecting cell survival and function.
Molecular Mechanism
At the molecular level, Z-ASP(OCHX)-OH exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of caspases, binding to the active site of these enzymes and preventing their catalytic activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways, which are critical for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-ASP(OCHX)-OH can change over time. The stability and degradation of this compound are important factors to consider. Z-ASP(OCHX)-OH is relatively stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may decrease as the compound degrades.
Dosage Effects in Animal Models
The effects of Z-ASP(OCHX)-OH vary with different dosages in animal models. At lower doses, the compound can effectively inhibit caspase activity without causing significant toxicity . At higher doses, Z-ASP(OCHX)-OH may exhibit toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage threshold is crucial for optimizing its use in research.
Metabolic Pathways
Z-ASP(OCHX)-OH is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting caspase activity can influence metabolic flux and metabolite levels within cells . These interactions are essential for understanding how the compound affects cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Z-ASP(OCHX)-OH within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these mechanisms is vital for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
Z-ASP(OCHX)-OH is localized within specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its function, as it ensures that Z-ASP(OCHX)-OH interacts with the appropriate biomolecules to exert its effects.
Properties
IUPAC Name |
(2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQHBWAORFCPR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706873 | |
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00706873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211797-21-6 | |
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00706873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.